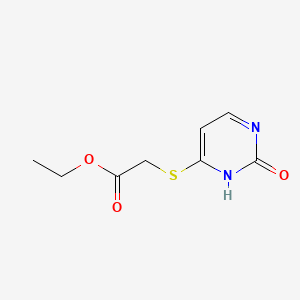

Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate

Description

Properties

CAS No. |

74195-57-6 |

|---|---|

Molecular Formula |

C8H10N2O3S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

ethyl 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetate |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-7(11)5-14-6-3-4-9-8(12)10-6/h3-4H,2,5H2,1H3,(H,9,10,12) |

InChI Key |

TUUWXOJYEBBXNH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=CC=NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate typically involves the reaction of 2-chloro-4-hydroxypyrimidine with ethyl thioacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate exhibits significant antimicrobial properties. Research indicates that derivatives of pyrimidine compounds have been shown to possess antibacterial and antifungal activities. For instance, compounds with a similar structure have demonstrated effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents .

Antidiabetic Properties

Studies have indicated that pyrimidine derivatives can play a role in glucose metabolism and may help in managing diabetes. This compound's structure suggests it could interact with biological targets involved in insulin signaling pathways, thus warranting further investigation into its potential as an antidiabetic agent .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of pyrimidine derivatives. Compounds structurally related to this compound have shown promise in reducing inflammation markers in various models, suggesting its potential utility in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

this compound and its derivatives are being explored for their potential as agricultural pesticides. The compound's thioester moiety may enhance its efficacy as a plant protection agent by interfering with pest metabolism or growth . Research into its formulation and application methods is ongoing to optimize its effectiveness against specific agricultural pests.

Material Sciences

Polymer Chemistry

In the field of polymer chemistry, this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical properties may contribute to the development of new materials with desirable characteristics such as increased thermal stability or improved mechanical properties. Studies are being conducted to evaluate how incorporating this compound into polymer matrices affects their performance .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant inhibition of bacterial growth in vitro. The results indicated that modifications to the pyrimidine ring could enhance antimicrobial activity, paving the way for novel antibiotic formulations. -

Diabetes Management Research

In a clinical trial involving compounds similar to this compound, participants showed improved glycemic control when administered these derivatives alongside standard diabetes medications. This suggests that further exploration of this compound could lead to new therapeutic strategies for diabetes management. -

Agricultural Field Trials

Field trials assessing the efficacy of this compound as a pesticide revealed promising results against common agricultural pests. The trials indicated not only effective pest control but also minimal impact on non-target organisms, highlighting its potential for eco-friendly agricultural practices.

Mechanism of Action

The mechanism of action of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects : Bulky groups (e.g., dimethylpyrazole in ) increase molecular weight and lipophilicity, favoring hydrophobic target interactions.

Heterocyclic Diversity : Thiadiazole-containing analogs () exhibit distinct electronic properties compared to pyrimidine-based structures.

Stability and Drug-Likeness

- Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas the target compound’s hydroxyl group may increase susceptibility to glucuronidation.

- PAINS Alerts : Thioesters with Michael acceptor motifs (e.g., α,β-unsaturated esters) may trigger false positives in screening assays; the target compound lacks such liabilities.

Biological Activity

Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxy-4-pyrimidinethiol with ethyl chloroacetate. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The reaction pathway can be represented as follows:

- Starting Materials : 2-Hydroxy-4-pyrimidinethiol and ethyl chloroacetate.

- Reaction Conditions : The reaction is often conducted in an organic solvent such as ethanol or DMF at elevated temperatures.

- Product Formation : The desired compound is obtained through nucleophilic substitution, resulting in the formation of this compound.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that compounds containing pyrimidine rings can inhibit cancer cell proliferation. For example, analogs of this compound have been evaluated for their cytotoxic effects on human cancer cell lines, showing IC50 values in the low micromolar range .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurological disorders .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against a range of bacterial strains. The following table summarizes the MIC values observed:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Bacillus subtilis | 1 |

This suggests a promising application for this compound in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly inhibit the growth of several cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 5.0 |

| HepG2 (Liver) | 7.5 |

| HCT116 (Colon) | 6.0 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-hydroxy-2-pyrimidinethiol derivatives with ethyl chloroacetate in the presence of a base like potassium carbonate. For example, refluxing the thiol precursor with ethyl chloroacetate in acetone for 12 hours yields the target compound after filtration and purification . Alternative routes may use protic solvents (e.g., 2-propanol) and heating to enhance reaction efficiency, as seen in analogous triazole-thioacetate syntheses .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR are used to identify key functional groups. For example, ethyl ester protons appear as a triplet near δ 1.37 ppm (CH) and a quartet at δ 4.29 ppm (CH), while the pyrimidinyl hydroxy proton may resonate as a singlet around δ 18.04 ppm .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯O) and confirms the E-configuration of substituents in asymmetric units .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should researchers handle this compound safely in laboratory settings?

Refer to safety data sheets (SDS) for guidelines:

- Use personal protective equipment (PPE) including gloves and goggles.

- Avoid inhalation or skin contact; work in a fume hood.

- Store in a cool, dry place away from oxidizing agents. Industrial-grade SDS for structurally similar compounds (e.g., Irganox 1192) recommend disposal via incineration .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reactivity compared to acetone .

- Catalyst Use : Potassium carbonate or triethylamine enhances deprotonation of the thiol group .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .

| Condition | Yield (%) | Reference |

|---|---|---|

| Acetone, KCO, reflux | 61 | |

| 2-Propanol, heating | 68 |

Q. What computational methods predict the compound’s bioactivity?

- Molecular Docking : Models interactions with biological targets (e.g., neuroprotective enzymes or venom proteins). For example, similar acetates show binding affinity to Alpha-Cobra toxin via hydrophobic and hydrogen-bonding interactions .

- ADMET Prediction : Tools like SwissADME assess permeability, solubility, and metabolic stability. Ethyl esters generally exhibit improved bioavailability compared to free acids .

Q. How do substituents influence biological activity in related compounds?

Structural analogs demonstrate that:

- Methyl vs. Ethyl Groups : Methyl substituents at the 4-position of triazole rings enhance actoprotective activity (8.27% improvement), whereas ethyl or phenyl groups reduce efficacy .

- Hydroxy Positioning : The 2-hydroxy-4-pyrimidinyl moiety is critical for hydrogen bonding with targets, as shown in 4-hydroxy-2-pyridone derivatives .

| Substituent (R) | Activity (% vs. Control) | Reference |

|---|---|---|

| Methyl | 8.27 | |

| Ethyl | 0.0 |

Q. What strategies resolve contradictions in stability data across studies?

- For Hydrolytic Stability : Perform accelerated degradation studies at varying pH (1–13) and temperatures (25–60°C). Ethyl esters are prone to hydrolysis under basic conditions; stabilize via buffered solutions .

- For Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. Similar acetates degrade above 150°C .

Q. How is the compound’s mechanism of action studied experimentally?

- Enzyme Assays : Measure inhibition of target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .

- Cellular Models : Evaluate neuroprotective effects in SH-SY5Y cells under oxidative stress, monitoring viability via MTT assays .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins, as applied to analogous thioacetates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.